4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide physical properties
4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide physical properties
An In-depth Technical Guide to the Physical Properties of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Introduction
4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2] The physicochemical properties of any active pharmaceutical ingredient (API) are fundamental to its development, influencing everything from formulation and stability to its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
This guide provides a comprehensive overview of the core physical properties of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals, offering not only established data but also the causality behind experimental choices and detailed protocols for property determination. Our approach is grounded in the principle that robust characterization is the bedrock of successful drug development.
Identity and Core Characteristics
The foundational step in characterizing any compound is to confirm its identity and fundamental properties. These data serve as the initial benchmark for purity and consistency across batches.
The compound, with the Chemical Abstracts Service (CAS) number 49701-24-8, is a white solid or powder in its pure form.[3][4][5] Its structural and molecular details are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide | [6] |
| CAS Number | 49701-24-8 | [3][6] |
| Molecular Formula | C₉H₁₄N₂O₄S | [3][5][6] |
| Molecular Weight | 246.28 g/mol | [3][5][6] |
| Appearance | White Powder / Solid | [4][5] |
| Predicted Density | 1.294 g/cm³ | [4][7] |
Thermal Properties: Melting Point Analysis
The melting point is a critical physical property that provides a dual insight: it is a characteristic constant for a pure substance and a sensitive indicator of purity. For a pure crystalline solid, the melting point is sharp, occurring over a narrow range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[8]
For 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide, the reported melting point is 223°C .[3][4]
Experimental Protocol: Melting Point Determination
The following protocol describes a standard method using a modern digital melting point apparatus, which offers precise temperature control and observation.[9]
Objective: To accurately determine the melting point range of a solid sample.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and homogenous. If necessary, gently grind a small amount of the compound into a fine powder using a mortar and pestle.[10][11]
-
Take a capillary tube, sealed at one end, and dip the open end into the powdered sample.
-
Gently tap the tube on a hard surface to pack the sample into the sealed end, aiming for a column height of approximately 3 mm.[8]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Place the thermometer or temperature probe into its designated well.[9]
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.
-
Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8] This slow rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts into a liquid (T₂).[9][11]
-
The melting point is reported as the range T₁ - T₂.
-
-
Post-Analysis:
-
Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container.
-
Ionization and Solubility
For a compound to be considered for pharmaceutical development, its aqueous solubility and ionization state at physiological pH (pKa) are of paramount importance. These properties govern dissolution, absorption, and interaction with biological targets.[12][13]
Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[14] Sulfonamides contain an acidic proton on the sulfonamide nitrogen, and the aromatic amine group is basic. The interplay of these ionizable groups dictates the molecule's charge and, consequently, its solubility and ability to cross biological membranes.
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa value(s) of the compound by monitoring pH changes during titration with a strong acid or base.
Methodology:
-
Preparation:
-
Accurately prepare a standard solution of the compound (e.g., 1 mM) in a suitable solvent. If solubility in water is low, a co-solvent system (e.g., water-methanol) may be required.
-
Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[15]
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
-
Titration:
-
Place a known volume of the compound's solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
To determine the pKa of the basic amine, titrate with the standardized HCl solution. To determine the pKa of the acidic sulfonamide proton, titrate with the standardized NaOH solution.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[15]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point. This is the flattest region of the buffer zone or the inflection point on a derivative plot (ΔpH/ΔV vs. V).
-
Solubility
Solubility is a key determinant of a drug's bioavailability.[17] The solubility of sulfonamides can vary significantly depending on their substitution pattern and the pH of the medium, a direct consequence of their pKa values.[1] Generally, the ionized form of a drug is more soluble in aqueous media than the neutral form.
A comprehensive solubility profile should be determined in various media relevant to drug development, including:
-
Water
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Simulated gastric fluid (pH ~1.2)
-
Simulated intestinal fluid (pH ~6.8)
Spectroscopic Profile for Structural Confirmation
Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous structural confirmation and identification of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.[18]
-
¹H NMR: Protons on aromatic rings typically resonate in the downfield region of 6.5-8.0 ppm.[19][20] For 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide, one would expect to see:
-
Two singlets in the aromatic region for the two non-equivalent aromatic protons.
-
Two singlets for the two distinct methoxy (-OCH₃) groups.
-
A signal for the N-methyl (-NH-CH₃) protons, likely a doublet if coupled to the NH proton, or a singlet.
-
A broad signal for the primary amine (-NH₂) protons.
-
A signal for the sulfonamide (-SO₂NH-) proton. The integration of these signals would correspond to the number of protons in each environment.[21]
-
-
¹³C NMR: Aromatic carbons typically absorb in the 120-150 ppm range.[19] The proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[18] Key expected absorptions for this compound include:[22]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3500-3300 (two bands) | Medium |
| Sulfonamide | N-H Stretch | 3350-3250 | Medium, broad |
| Aromatic C-H | C-H Stretch | 3100-3000 | Weak-Medium |
| Sulfonamide | S=O Asymmetric Stretch | 1350-1300 | Strong |
| Sulfonamide | S=O Symmetric Stretch | 1170-1150 | Strong |
| Aryl Ether | C-O Stretch | 1270-1230 | Strong |
| Aromatic Ring | C=C Stretch | 1620-1450 | Medium-Strong |
The two strong, distinct peaks for the S=O stretches are highly characteristic of the sulfonamide group.[18][23]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.[2] Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed.
For sulfonamides, a common and characteristic fragmentation pathway upon collision-induced dissociation (CID) is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units.[24][25][26] Further fragmentation of the benzenesulfonamide core can also occur, providing additional structural confirmation.[24][27]
Conclusion
The physical properties of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide—its melting point, pKa, solubility, and spectroscopic profile—are integral to its identity, purity, and potential as a research tool or drug candidate. This guide has outlined these key characteristics and provided the foundational experimental workflows required for their determination. A rigorous and systematic approach to physicochemical characterization, as detailed herein, is essential for advancing chemical compounds from the laboratory to potential application, ensuring both scientific integrity and reproducibility.
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